molecular formula C26H24N6O4 B5216087 N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]

N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]

Cat. No. B5216087
M. Wt: 484.5 g/mol
InChI Key: AGKLWEWOQZWBIZ-UHFFFAOYSA-N
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Description

N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide], also known as PQT or Phenylquinoxaline-thioacetamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the quinoxaline family and is synthesized through a multi-step process involving several chemical reactions.

Mechanism of Action

The mechanism of action of N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] has also been shown to inhibit the activity of protein kinase C, an enzyme that regulates cell growth and proliferation.
Biochemical and Physiological Effects:
N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle. In addition, N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] in lab experiments is its broad range of therapeutic potential. N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] has been shown to exhibit activity against a wide range of diseases, making it a promising candidate for further research. However, one of the limitations of using N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound for testing.

Future Directions

There are several future directions for research on N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]. One area of interest is the development of new synthetic methods for producing N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide], which could make the compound more accessible for research purposes. Another area of interest is the investigation of N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]'s potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] and its potential therapeutic applications.

Synthesis Methods

The synthesis of N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] involves the reaction of 2-aminobenzoic acid with thioacetic acid, followed by the reaction of the resulting product with 2-chloroacetyl chloride. The final product is obtained by reacting the intermediate product with 1,2-phenylenediamine. The synthesis of N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] is a complex process that requires careful handling of the reagents and precise control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antitumor, antiviral, and antimicrobial activities. N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide] has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O4/c33-23(13-21-25(35)31-19-11-5-1-7-15(19)27-21)29-17-9-3-4-10-18(17)30-24(34)14-22-26(36)32-20-12-6-2-8-16(20)28-22/h1-12,21-22,27-28H,13-14H2,(H,29,33)(H,30,34)(H,31,35)(H,32,36)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKLWEWOQZWBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=CC=C3NC(=O)CC4C(=O)NC5=CC=CC=C5N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-[2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]phenyl]acetamide

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